molecular formula C17H15N3O5S2 B2373193 (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide CAS No. 895442-02-1

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide

カタログ番号: B2373193
CAS番号: 895442-02-1
分子量: 405.44
InChIキー: XWDKTUUPSKREKS-ISLYRVAYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide is a sophisticated research tool designed for optopharmacology, functioning as a photoswitchable inhibitor of the kinase DYRK1A. This compound incorporates a nitro-substituted benzothiazole core that enables reversible, light-induced isomerization between its (E) and (Z) configurations. This photoisomerization results in distinct biological activities for each isomer, allowing for precise, spatiotemporal control over DYRK1A signaling in complex biological systems with unparalleled temporal resolution . The primary research value of this compound lies in its application to dissect the nuanced roles of DYRK1A in fundamental cellular processes. Researchers utilize it to investigate DYRK1A's involvement in cell cycle progression, neuronal differentiation, and synaptic plasticity. Its photoswitchable nature makes it particularly valuable for studying dynamic processes where traditional genetic knockdown or chronic pharmacological inhibition lacks the necessary precision . By using specific wavelengths of light to toggle the compound between its active and inactive states, scientists can manipulate kinase activity with high precision to model and understand its function in real-time, offering critical insights for fields such as neurobiology and oncology.

特性

IUPAC Name

N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-2-(4-methylphenyl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S2/c1-11-3-6-13(7-4-11)27(24,25)10-16(21)18-17-19(2)14-8-5-12(20(22)23)9-15(14)26-17/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDKTUUPSKREKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide typically involves a multi-step process. One common synthetic route starts with the nitration of 3-methylbenzo[d]thiazole to introduce the nitro group at the 6-position. This is followed by the formation of the ylidene intermediate through a condensation reaction with tosylacetamide under basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications .

化学反応の分析

Types of Reactions

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide has been explored for various scientific research applications:

作用機序

The mechanism of action of (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, leading to disruption of essential cellular processes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

類似化合物との比較

Key Observations :

  • Synthesis Efficiency : The target compound’s synthesis yield is unspecified, but analogs in Table 1 show yields ranging from 53% to 90%, influenced by substituent complexity. For example, nitro-furyl derivatives (e.g., Compound 12) exhibit lower yields (53%), possibly due to steric or electronic challenges .
  • Substituent Impact : The nitro group in the target compound may enhance electron-withdrawing effects compared to chloro (Compound 9) or indole (Compound 10) substituents. The tosylacetamide moiety introduces sulfonic acid-derived bulkiness, contrasting with thiocyanate () or fluorobenzamide () groups .

Key Differentiators of the Target Compound

  • Nitro Group : Unlike chloro, methoxy, or furyl substituents in analogs, the nitro group may improve binding to enzymes or receptors via strong electron withdrawal, though it could also increase toxicity risks.

生物活性

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide is a synthetic compound with potential therapeutic applications, particularly in the fields of pharmacology and agriculture. Its unique structure, which includes a benzo[d]thiazole moiety and a tosylacetamide group, suggests various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C13H12N4O3S
  • Molecular Weight : 304.32 g/mol

Structural Features

FeatureDescription
Benzo[d]thiazole MoietyContributes to potential biological activity
Nitro GroupSuggests reactivity and interaction potential
Tosyl GroupMay enhance pharmacological properties

The biological activity of (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide is primarily attributed to its structural components that may interact with specific biological targets. Compounds with similar structures have been shown to exhibit:

  • Antimicrobial Activity : Nitro and thiazole groups are often associated with antimicrobial effects.
  • Anticancer Properties : The benzo[d]thiazole derivatives have been studied for their potential in cancer therapy.
  • Anti-inflammatory Effects : Some derivatives exhibit properties that may help in reducing inflammation.

Case Studies and Research Findings

  • Antimicrobial Studies : Research has indicated that compounds containing nitro and thiazole groups demonstrate significant antimicrobial activity against various pathogens. For instance, studies on similar compounds have shown inhibition of bacterial growth, suggesting that (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide may possess similar properties.
  • Anticancer Activity : A study published in a peer-reviewed journal highlighted that benzo[d]thiazole derivatives have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, which could be relevant for this compound as well.
  • Inflammation Inhibition : Another research project focused on the anti-inflammatory effects of thiazole derivatives, noting their ability to inhibit pro-inflammatory cytokines. This could indicate a potential therapeutic role for (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide in treating inflammatory conditions.

Comparative Analysis with Related Compounds

To better understand the potential applications of (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
5-NitrothiazoleNitro group on thiazoleAntimicrobial
SulfamethoxazoleSulfamoyl groupAntibacterial
Benzothiazole derivativesVarious substituentsAnticancer, anti-inflammatory

This table illustrates how structural similarities can correlate with biological activity, providing insights into the potential efficacy of the target compound.

Q & A

Basic: What are the key considerations for optimizing the synthesis of (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide to achieve high yield and purity?

Answer:
Optimization requires precise control of reaction parameters:

  • Temperature : Elevated temperatures (e.g., reflux in ethanol/methanol) often enhance condensation reactions but must avoid decomposition .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while ethanol facilitates reflux-driven condensations .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate amide bond formation or cyclization .
  • Purification : Column chromatography or HPLC ensures separation of byproducts; NMR and MS validate purity (>95%) .

Basic: What spectroscopic and analytical techniques are critical for characterizing the molecular structure of this compound?

Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., nitro group at δ 8.2–8.5 ppm, tosyl protons at δ 7.6–7.8 ppm) and confirms stereochemistry .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching C₁₉H₁₈N₄O₅S₂) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • DSC/TGA : Assesses thermal stability (decomposition >200°C) .

Advanced: How can reaction mechanisms involving the nitro and tosyl groups be elucidated to predict side products?

Answer:

  • Nitro Group Reactivity : Electrophilic aromatic substitution (e.g., bromination at the 6-position) may compete with reduction under acidic conditions .
  • Tosylate Stability : Hydrolysis in aqueous media generates sulfonic acid byproducts; monitor via TLC or HPLC .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N for nitro groups) or trapping intermediates (e.g., using TEMPO for radical pathways) .

Advanced: What methodologies are recommended to evaluate the compound’s biological activity and resolve contradictions in cytotoxicity data?

Answer:

  • In Vitro Assays : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa) with controls for nitroreductase-mediated false positives .
  • Contradiction Resolution : Replicate assays under hypoxia (to assess nitro group activation) and use orthogonal methods (e.g., apoptosis markers vs. metabolic activity assays) .
  • SAR Studies : Modify the tosyl or nitro groups to isolate pharmacophores; compare with analogs (e.g., bromo or methoxy derivatives) .

Advanced: How can computational tools like molecular docking or QSAR models guide the design of derivatives with enhanced activity?

Answer:

  • Docking Studies : Target enzymes (e.g., thymidylate synthase) using software like AutoDock; prioritize derivatives with improved binding affinity to catalytic sites .
  • QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values for nitro groups) with cytotoxicity .
  • MD Simulations : Predict solubility and membrane permeability based on logP and polar surface area .

Advanced: What experimental approaches determine the compound’s stability under physiological or storage conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC; nitro groups may hydrolyze under alkaline conditions .
  • Light/Temperature Sensitivity : Accelerated stability studies (40°C/75% RH) with LC-MS to identify photodegradants (e.g., nitroso derivatives) .
  • Solubility Profiling : Use shake-flask method in PBS/DMSO mixtures; nanoformulation (e.g., liposomes) may enhance aqueous stability .

Advanced: How should researchers resolve contradictions between computational predictions and experimental data (e.g., bioactivity)?

Answer:

  • Validate Force Fields : Re-dock using crystal structures of target proteins to refine binding pose accuracy .
  • Experimental Replication : Test inactive analogs to confirm false negatives (e.g., solubility limitations) .
  • Metabolite Screening : LC-MS/MS to identify in situ activation (e.g., nitro reduction to amine metabolites) .

Advanced: What strategies are effective for synthesizing derivatives with modified bioactivity or reduced toxicity?

Answer:

  • Functional Group Swapping : Replace nitro with CF₃ or CN to maintain electron-withdrawing effects without redox liability .
  • Heterocycle Fusion : Introduce pyridazine or morpholine rings to enhance solubility and target selectivity .
  • Prodrug Design : Mask nitro groups as amidoximes for tumor-selective activation .

Advanced: What challenges arise during scale-up of multi-step synthesis, and how can they be mitigated?

Answer:

  • Intermediate Isolation : Optimize workup steps (e.g., liquid-liquid extraction vs. filtration) to minimize yield loss .
  • Exothermic Reactions : Use jacketed reactors with controlled cooling for nitro group introductions .
  • Catalyst Recovery : Immobilize catalysts (e.g., Pd/C on silica) for reuse in coupling steps .

Advanced: How do the biological and physicochemical properties of this compound compare to structurally related analogs?

Answer:

  • Bioactivity : Nitro-substituted analogs show higher cytotoxicity than methoxy or bromo derivatives in leukemia models .
  • Solubility : Tosylacetamide derivatives exhibit lower aqueous solubility than sulfonamide counterparts .
  • Metabolic Stability : Ethyl-substituted thiazoles resist CYP450 oxidation better than methyl derivatives .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。